

Section 1: Core Physicochemical Properties and Molecular Identification

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Compound of Interest

Compound Name: 4-Borono-2,6-difluorobenzoic acid

CAS No.: 1029716-94-6

Cat. No.: B1442996

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Precise molecular weight and structural identification are foundational to all laboratory work, from reaction stoichiometry to analytical characterization. A common point of confusion arises from the similar nomenclature of borono- and bromo- substituted difluorobenzoic acids. The table below delineates the key identifiers for each compound to ensure accurate material selection and experimental planning.

Property	4-Borono-2,6-difluorobenzoic acid	4-Bromo-2,6-difluorobenzoic acid
Molecular Formula	C ₇ H ₅ BF ₂ O ₄	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	201.922 g/mol [1]	237.00 g/mol [2][3]
CAS Number	Not explicitly found	183065-68-1[2][3][4]
Appearance	Not specified	Off-white crystalline solid[3][4]
Melting Point	Not specified	196-203 °C[3][4][5]
Solubility	Not specified	Soluble in Methanol[5]

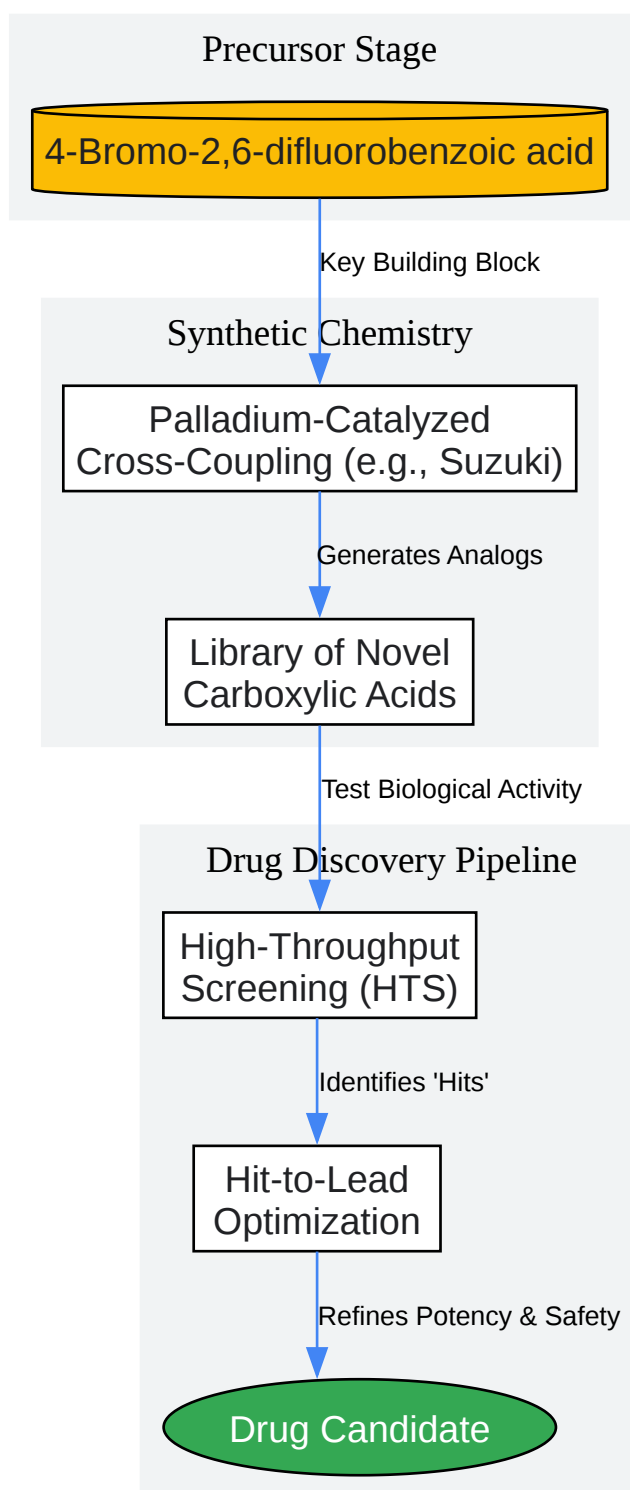
The boronic acid derivative serves as a versatile reagent in cross-coupling reactions, while the bromo- derivative is a key precursor, often used to synthesize the corresponding boronic acid or other functionalized molecules. The remainder of this guide will focus on the more extensively documented 4-Bromo-2,6-difluorobenzoic acid, given its foundational role in the synthesis of more complex molecules.

Section 2: Strategic Importance in Medicinal Chemistry and Drug Discovery

Halogenated benzoic acids are indispensable scaffolds in modern drug discovery. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The bromine atom in 4-Bromo-2,6-difluorobenzoic acid provides a reactive handle for a multitude of synthetic transformations.

This compound is particularly valued as an intermediate in the synthesis of diverse organic molecules.^[6] Its structural features allow it to be incorporated into larger, more complex structures designed to interact with specific biological targets, such as enzyme inhibitors.^{[6][7]} For instance, it is recognized as a precursor for inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.^{[5][6]} The strategic placement of the bromo and fluoro groups allows for precise modifications, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

The workflow for utilizing such a precursor in a drug discovery pipeline can be visualized as follows:



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Caption: Workflow from precursor to drug candidate.

Section 3: Synthesis Protocol for 4-Bromo-2,6-difluorobenzoic Acid

The synthesis of 4-Bromo-2,6-difluorobenzoic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method based on literature procedures.^{[5][8]}

Objective: To synthesize 4-Bromo-2,6-difluorobenzoic acid via directed ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.

Materials:

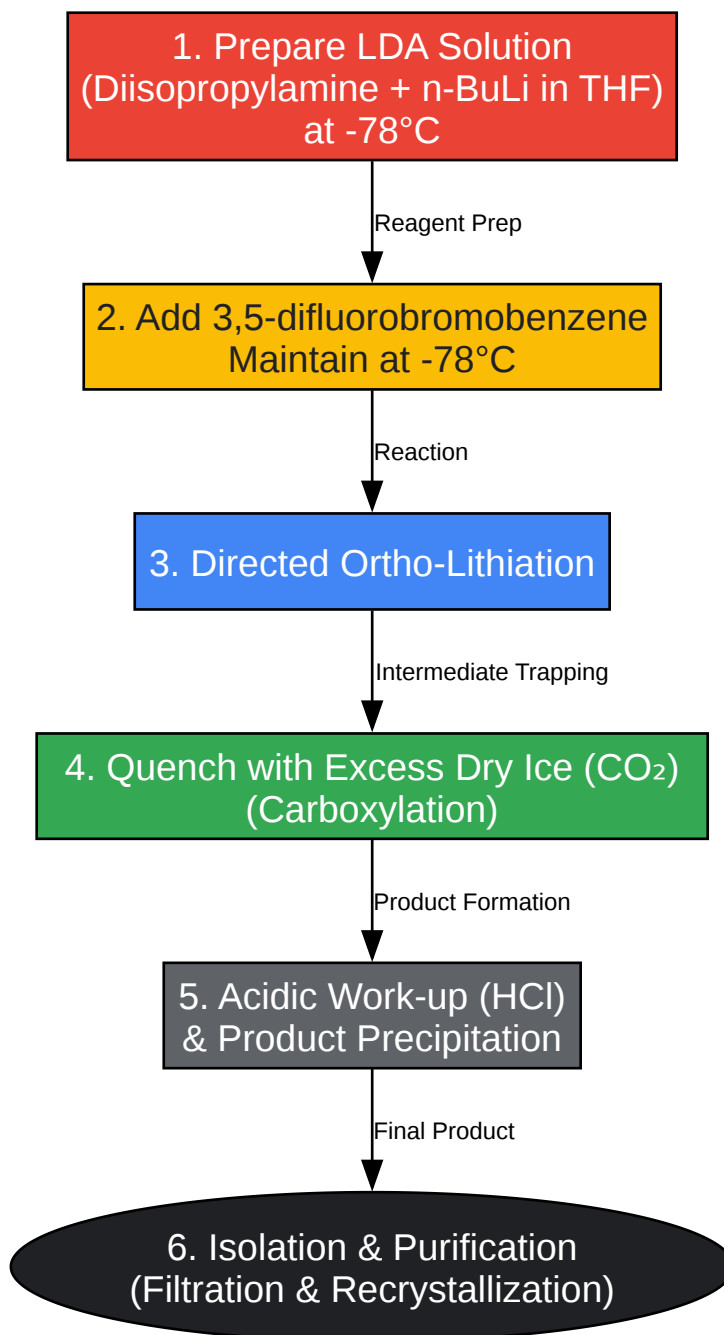
- 3,5-difluorobromobenzene
- Anhydrous Tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Dry Ice (solid Carbon Dioxide)
- Hydrochloric Acid (HCl)
- Standard glassware for anhydrous reactions (oven-dried)
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

- **Reaction Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
- **Formation of Lithium Diisopropylamide (LDA):**
 - To the reaction flask, add anhydrous THF (70 mL).

- Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Slowly add diisopropylamine (4 mL, 28.5 mmol) to the stirred THF.
- Add n-butyllithium (13 mL of a 2.1 M solution in hexane, 27.2 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.
- Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour to ensure complete formation of LDA.
- Lithiation of 3,5-difluorobromobenzene:
 - Dissolve 3,5-difluorobromobenzene (5.0 g, 25.9 mmol) in anhydrous THF (15 mL).
 - Slowly add this solution to the LDA mixture at $-78\text{ }^{\circ}\text{C}$.
 - Continue stirring at $-78\text{ }^{\circ}\text{C}$ for 45 minutes.[5]
- Carboxylation:
 - In a separate beaker, place an excess of crushed dry ice.
 - Transfer the reaction solution slowly onto the solid carbon dioxide via a cannula.
 - Stir the mixture and allow it to warm to room temperature overnight (approximately 16 hours).[5] This allows for the sublimation of excess CO_2 and the formation of the carboxylate salt.
- Work-up and Isolation:
 - Once at room temperature, quench the reaction by carefully adding water.
 - Acidify the aqueous layer with concentrated HCl until the pH is acidic, leading to the precipitation of the crude product.
 - Collect the solid product by vacuum filtration.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to yield pure 4-Bromo-2,6-difluorobenzoic acid.

The logical flow of this synthesis is depicted in the diagram below:



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Caption: Key stages in the synthesis of 4-Bromo-2,6-difluorobenzoic acid.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

- Hazard Identification: 4-Bromo-2,6-difluorobenzoic acid is classified as an irritant. It can cause skin and serious eye irritation.[3][4] It may also be harmful if swallowed.[4][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[10][11][12]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5][10] Keep away from incompatible materials.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [10]

Section 5: Conclusion

4-Borono-2,6-difluorobenzoic acid and its precursor, 4-Bromo-2,6-difluorobenzoic acid, are valuable reagents for the scientific community, particularly those engaged in drug discovery and medicinal chemistry. Understanding their distinct properties, molecular weights, and synthetic routes is crucial for their effective application. This guide provides a foundational framework for the safe and strategic use of these compounds in a research setting, empowering scientists to leverage their unique chemical attributes in the development of novel therapeutics.

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